C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride

regioisomerism structural confirmation medicinal chemistry building blocks

C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride, with CAS 1185294-12-5 and molecular formula C13H18ClN3O (MW 267.76 g/mol), is a 1,2,4-oxadiazole derivative bearing a para-tert-butylphenyl group at the 5-position and an aminomethyl substituent at the 3-position, supplied as the hydrochloride salt. The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry due to its established role as a hydrolytically stable bioisostere for ester and amide functionalities, which underpins its utility as a building block for generating compound libraries and exploring structure-activity relationships.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
CAS No. 1185294-12-5
Cat. No. B1389725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride
CAS1185294-12-5
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)16-17-12;/h4-7H,8,14H2,1-3H3;1H
InChIKeyPSQXLZVRBCXONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride (CAS 1185294-12-5): Structural and Procurement Baseline


C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride, with CAS 1185294-12-5 and molecular formula C13H18ClN3O (MW 267.76 g/mol), is a 1,2,4-oxadiazole derivative bearing a para-tert-butylphenyl group at the 5-position and an aminomethyl substituent at the 3-position, supplied as the hydrochloride salt . The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry due to its established role as a hydrolytically stable bioisostere for ester and amide functionalities, which underpins its utility as a building block for generating compound libraries and exploring structure-activity relationships [1]. This specific substitution pattern—the electron-rich tert-butylphenyl motif paired with a primary amine handle—creates a distinct physicochemical and reactivity profile that is not interchangeable with its positional isomers or other oxadiazole regioisomers.

Why Generic Substitution Fails for C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride in Procurement


Generic substitution among 1,2,4-oxadiazole building blocks is scientifically invalid because the position of substitution on the oxadiazole ring directly governs both the electronic distribution within the heterocycle and the spatial orientation of the pendant functional groups [1]. The 3-aminomethyl-5-aryl substitution pattern present in this compound (CAS 1185294-12-5) enforces a specific vector angle and hydrogen-bonding geometry that differs fundamentally from the 5-aminomethyl-3-aryl arrangement found in its positional isomer (CAS 1609406-88-3). Furthermore, the para-tert-butyl substituent contributes a distinct steric bulk and lipophilicity increment (calculated π value) that cannot be replicated by smaller alkyl or halogen substituents, making the compound's LogP and metabolic stability profile uniquely tied to this specific substitution. Consequently, sourcing a generic 'oxadiazole methylamine' without specifying the exact regioisomer and substitution pattern risks introducing a compound with divergent reactivity, binding kinetics, and pharmacokinetic properties that undermine experimental reproducibility.

Quantitative Differentiation Evidence for C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride (1185294-12-5)


Regioisomeric Purity: Definitive Structural Assignment Distinguishes 3-Aminomethyl from 5-Aminomethyl Positional Isomer

The target compound (CAS 1185294-12-5) is unambiguously defined by IUPAC name and SMILES notation as [5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, with the aminomethyl group attached at the 3-position of the oxadiazole ring. Its positional isomer (CAS 1609406-88-3) carries the aminomethyl group at the 5-position, with the tert-butylphenyl at the 3-position. These two compounds are distinct chemical entities with different CAS numbers, InChI Keys, and MDL numbers (MFCD11506557 vs MFCD13186616) . The 3-aminomethyl regioisomer presents the basic amine in a different electronic environment relative to the oxadiazole nitrogens, directly affecting its pKa and reactivity in amide coupling or reductive amination reactions [1].

regioisomerism structural confirmation medicinal chemistry building blocks

Hydrochloride Salt Advantage: Aqueous Solubility and Handling Compared to Free Base Form

The target compound is supplied as the hydrochloride salt, which protonates the primary amine and significantly increases aqueous solubility compared to the free base form. While direct solubility data for this specific compound is not published in the primary literature, the general principle for primary amine hydrochlorides in the oxadiazole series shows a 10- to 100-fold improvement in aqueous solubility relative to the neutral free base, as demonstrated for structurally analogous (1,2,4-oxadiazol-3-yl)methanamine derivatives [1]. The salt form also improves solid-state stability by reducing amine oxidation and carbonate formation upon exposure to atmospheric CO₂. The free base of this compound (CAS not assigned) is less commonly offered and would require in situ salt formation for most biological assay protocols, introducing an additional variable in compound handling.

salt form solubility formulation building block handling

Lipophilicity Tuning via para-tert-Butyl Substituent: Calculated LogP Comparison with Des-tert-butyl and para-Halo Analogs

The para-tert-butyl group on the phenyl ring contributes a calculated π increment of approximately +1.98 log units to the compound's lipophilicity compared to an unsubstituted phenyl analog, based on the Hansch π constant for the tert-butyl substituent [1]. Using the fragment-based calculation method (CLOGP), the target compound (C-[5-(4-tert-butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine) has an estimated logP of approximately 2.8, while the des-tert-butyl analog (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine has an estimated logP of approximately 0.8. This 2.0 log unit difference corresponds to a 100-fold difference in octanol-water partition coefficient, translating to significantly enhanced membrane permeability for the tert-butyl-substituted compound [2]. Compared to para-chloro or para-fluoro analogs (Hansch π values of +0.71 and +0.14, respectively), the tert-butyl group provides the highest lipophilicity increment among common para substituents.

lipophilicity logP tert-butyl effect metabolic stability

Synthetic Utility as a Primary Amine Building Block: Comparative Reactivity in Amide Coupling vs N-Methylated Analogs

The target compound presents a free primary aminomethyl group (pKa ~9.8 for the conjugate acid), making it directly suitable for amide bond formation, reductive amination, and sulfonamide synthesis without requiring a deprotection step. In contrast, N-methylated analogs such as N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine introduce a secondary amine with altered nucleophilicity and a different hydrogen-bond donor count (1 vs 2 for the primary amine). In the context of PPARγ agonist development programs, the primary aminomethyl handle of the 3-substituted 1,2,4-oxadiazole scaffold has been exploited to introduce diverse carboxylic acid and heterocyclic appendages, generating compound libraries with EC50 values spanning from 0.28 µM to >10 µM at PPARγ . While the target compound itself has not been reported in published SAR studies, the 3-aminomethyl-5-aryl oxadiazole motif is a recognized synthetic intermediate in the preparation of non-thiazolidinedione PPAR modulators [1].

building block amide coupling primary amine synthetic accessibility

Procurement-Driven Application Scenarios for C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride (1185294-12-5)


Focused Library Synthesis Targeting Nuclear Receptor Ligand-Binding Domains (PPAR, FXR, LXR)

The 5-(4-tert-butylphenyl)-1,2,4-oxadiazole core, coupled with the 3-aminomethyl handle, provides an ideal scaffold for generating focused libraries aimed at nuclear receptor ligand-binding domains. The established precedent of 1,2,4-oxadiazole-based PPARα/γ dual agonists and PPARγ full agonists (e.g., BR101549, BR102375 with EC50 values as low as 0.28 µM) demonstrates that this chemotype can productively engage the hydrophobic ligand-binding pocket while the 3-position substituent modulates selectivity and potency [1]. The para-tert-butyl group occupies the same lipophilic sub-pocket as the thiazolidinedione scaffold's hydrophobic tail, and the primary amine enables rapid diversification via amide coupling with commercially available carboxylic acid building blocks, generating 50–200 compound libraries in a single parallel synthesis run.

Bioisosteric Replacement of Ester- or Amide-Containing Lead Compounds

The 1,2,4-oxadiazole ring is a well-validated bioisostere for metabolically labile ester and amide bonds, offering resistance to hydrolytic cleavage by plasma esterases and amidases [1]. Researchers optimizing a lead series that suffers from rapid ester hydrolysis (t½ < 30 min in plasma) can use this compound as a building block to introduce the oxadiazole bioisostere while preserving the key aminomethyl vector for further derivatization. The para-tert-butylphenyl group simultaneously provides the lipophilic bulk often required to maintain target affinity, as quantified by the Hansch π constant of +1.98.

Synthesis of CNS-Penetrant Probe Molecules Enabled by Optimized Lipophilicity

With a calculated logP of approximately 2.8, this building block resides within the optimal lipophilicity window for CNS drug design (logP 2–4), making it suitable for constructing probe molecules intended to cross the blood-brain barrier [1]. The primary amine handle allows conjugation with carboxylic acid-containing warheads targeting CNS enzymes such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), or histone deacetylases (HDACs), where the tert-butylphenyl group can productively fill the hydrophobic channel characteristic of these enzymes' active sites. The hydrochloride salt ensures sufficient aqueous solubility for in vitro ADME assays without DMSO concentration exceeding 0.1% (v/v).

Comparative Regioisomer Studies to Map Hydrogen-Bonding Networks in Target Binding Sites

The availability of both the 3-aminomethyl (CAS 1185294-12-5) and 5-aminomethyl (CAS 1609406-88-3) positional isomers enables systematic 'regioisomer scanning' experiments to map the spatial requirements of hydrogen-bonding networks within a target binding site [1]. By synthesizing matched molecular pairs that differ only in the attachment point of the aminomethyl group on the oxadiazole ring, researchers can quantify the energetic contribution (ΔΔG) of specific hydrogen-bonding interactions, providing actionable data for structure-based drug design. This direct head-to-head comparison is only possible when both regioisomers are procured with defined isomeric purity.

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